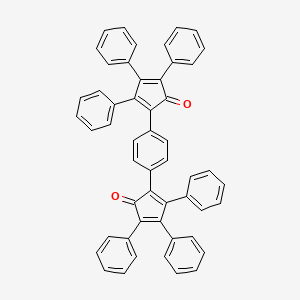![molecular formula C18H12O6P2 B14628807 1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis- CAS No. 55330-71-7](/img/structure/B14628807.png)
1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and phosphite groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of appropriate phenolic compounds with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The phenolic compounds are first converted to their corresponding phosphorochloridates, which then undergo cyclization to form the desired benzodioxaphosphole structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its phosphite groups, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties and reactivity.
2,2’-[1,2-phenylenebis(oxy)]bis-1,3,2-benzodioxaphosphole: Another closely related compound with variations in the aromatic ring substituents.
Uniqueness
1,3,2-Benzodioxaphosphole, 2,2’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific arrangement of aromatic rings and phosphite groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
55330-71-7 |
|---|---|
Formule moléculaire |
C18H12O6P2 |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2-[2-(1,3,2-benzodioxaphosphol-2-yloxy)phenoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C18H12O6P2/c1-2-8-14-13(7-1)19-25(20-14)23-17-11-5-6-12-18(17)24-26-21-15-9-3-4-10-16(15)22-26/h1-12H |
Clé InChI |
NKYUSHOMSREBQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)OC3=CC=CC=C3OP4OC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


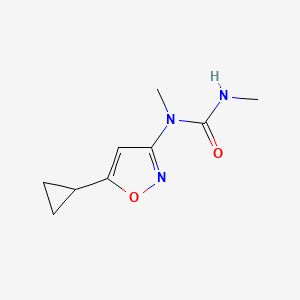
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
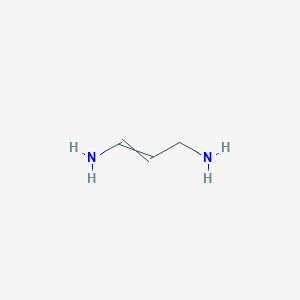
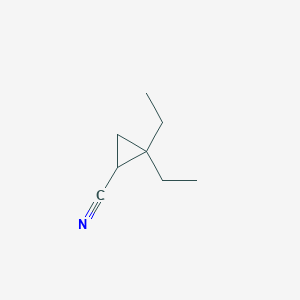
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
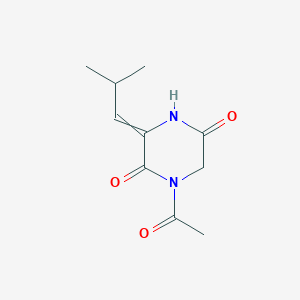
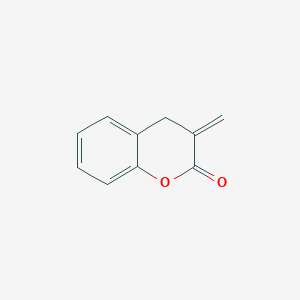
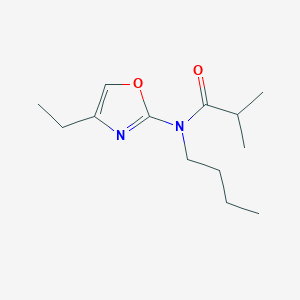
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
